molecular formula C12H9F3N2O B2853960 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine CAS No. 1552724-02-3

4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine

Cat. No.: B2853960
CAS No.: 1552724-02-3
M. Wt: 254.212
InChI Key: RGAITLQZJWHHKF-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a pyridin-3-amine core substituted with a 4-(trifluoromethoxy)phenyl group at the 4-position, a structural motif common in bioactive molecules . The trifluoromethoxy group is a stable, lipophilic moiety known to influence the pharmacokinetic properties of lead compounds, potentially enhancing membrane permeability and metabolic stability . Researchers utilize this amine-functionalized pyridine as a key synthetic intermediate for constructing more complex nitrogen-containing heterocycles, such as imidazo[1,2-a]pyridines, which are prominent scaffolds in pharmaceutical development . Compounds bearing the 4-(trifluoromethoxy)phenyl substituent have been investigated in various research contexts, including the synthesis and evaluation of novel molecules with potential antitumor properties . The primary amine on the pyridine ring offers a versatile handle for further derivatization via amide bond formation or nucleophilic substitution, enabling the generation of diverse compound libraries for biological screening . As a building block, it facilitates the exploration of structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended for use in laboratory research and chemical synthesis. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this and all chemical compounds with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-9-3-1-8(2-4-9)10-5-6-17-7-11(10)16/h1-7H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAITLQZJWHHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine typically involves the following steps:

    Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the introduction of the trifluoromethoxy group to a phenyl ring. One common method is the reaction of phenol with trifluoromethyl iodide in the presence of a base.

    Coupling with Pyridine: The trifluoromethoxyphenyl intermediate is then coupled with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, cost, and environmental impact. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl or Trifluoromethoxy Groups

4-(Trifluoromethyl)pyridin-3-amine
  • Structure: Pyridine with a trifluoromethyl (-CF₃) group at the 4-position and an amino group at the 3-position.
  • Key Differences : Replaces -OCF₃ with -CF₃, reducing steric bulk and altering electronic properties.
  • Properties :
    • Molecular weight: 166.12 g/mol (vs. 268.22 g/mol for the target compound).
    • Reduced solubility in polar solvents compared to the target compound due to the absence of the oxygen atom .
2,6-Dimethoxy-N-(4-(trifluoromethoxy)phenyl)pyridin-3-amine
  • Structure : Adds methoxy (-OCH₃) groups at the 2- and 6-positions of the pyridine ring.
  • Synthesis : Prepared via reductive cross-coupling of nitroarenes and aryl halides under catalytic conditions .
N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD)
  • Structure : Incorporates a piperidine ring and a second trifluoromethylpyridine moiety.
  • Key Differences: Increased molecular complexity with a piperidine spacer, improving CYP51 enzyme inhibition (IC₅₀ < 1 µM against Trypanosoma cruzi).
  • Applications : Potent antiparasitic agent, outperforming posaconazole in preclinical studies .

Functionalized Pyridine Derivatives

{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine
  • Structure : Combines a benzimidazole core with pyridine and trifluoromethoxy-phenyl groups.
  • Synthesis : Achieved via multi-step coupling reactions involving isothiocyanate intermediates .
6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine
  • Structure : Substitutes the 6-position of pyridine with methoxy and links the amine to a 4-(trifluoromethyl)phenethyl group.
  • Key Differences : Ethyl linker increases hydrophobicity, likely enhancing blood-brain barrier penetration.
  • Applications : Explored in CNS-targeted therapies due to its lipophilic profile .

Biological Activity

4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine, a compound characterized by its trifluoromethoxy substitution on the phenyl ring and a pyridine structure, has garnered attention in pharmaceutical research due to its promising biological activities. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

The molecular formula of this compound is C12H9F3N2O, with a molecular weight of approximately 268.23 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

Enzyme Interaction

Research indicates that this compound acts as a potential inhibitor of human soluble epoxide hydrolase (sEH), an enzyme involved in various metabolic pathways. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects.

Cellular Effects

The compound has been shown to influence cell signaling pathways and gene expression. For instance, it may affect cellular metabolism and proliferation in cancer cells, indicating its potential as an anticancer agent.

Molecular Mechanisms

Binding Interactions : The trifluoromethoxy group is believed to enhance binding affinity to specific proteins and enzymes by stabilizing the compound's interaction with target biomolecules. This leads to alterations in gene expression profiles that can modulate cellular responses .

Case Studies :

  • Anti-Allodynic Activity : In studies involving rat models of inflammatory pain induced by Complete Freund’s Adjuvant (CFA), compounds similar to this compound demonstrated significant anti-allodynic effects, with one study reporting up to 90% inhibition of pain responses within two hours post-administration .
  • Cancer Research : In vitro assays have shown that the compound affects cell proliferation in various human tumor cell lines. The presence of the trifluoromethoxy group was linked to enhanced cytotoxicity compared to analogs lacking this substituent .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
Enzyme InhibitionHuman soluble epoxide hydrolase (sEH) inhibition
Pain Modulation90% inhibition in CFA model
CytotoxicitySignificant activity against tumor cell lines

Therapeutic Applications

Given its biological activity, this compound shows promise in several therapeutic areas:

  • Pain Management : Its anti-allodynic properties suggest potential use in treating chronic pain conditions.
  • Cancer Therapy : The compound's cytotoxic effects on cancer cells highlight its potential as an anticancer agent.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Table 1: Comparison of Synthetic Routes for Analogous Compounds

MethodYield (%)ConditionsReference
Suzuki Coupling74–92Pd catalyst, 80°C, 12 h
SNAr Reaction61–89K₂CO₃, DMSO, 120°C, 24 h

How can contradictory bioactivity data for structurally similar compounds be resolved?

Advanced
Contradictions often arise from variations in assay conditions, purity, or structural nuances. Methodological solutions include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase assays) and controls .
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like solvent (DMSO concentration ≤0.1%) or incubation time .
  • Structural Validation : Confirm compound identity via HRMS and single-crystal X-ray diffraction (e.g., torsion angle analysis in ) .

Q. Case Study :

  • A quinoline derivative showed IC₅₀ = 2 μM in one study but 8 μM in another. Discrepancies were traced to differences in ATP concentration in kinase assays .

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

  • ¹H/¹³C NMR : Identify NH₂ (δ 5.2–5.8 ppm, broad singlet) and pyridine protons (δ 8.0–8.5 ppm). Trifluoromethoxy groups show distinct ¹⁹F NMR signals at δ -58 to -62 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in ) .

Q. Table 2: Key NMR Shifts for Analogous Amines

CompoundNH₂ (δ, ppm)Pyridine H (δ, ppm)¹⁹F (δ, ppm)
5-(3-CF₃-phenyl)pyridin-3-amine5.4 (bs)8.1–8.3-60.1
4-Chloro-6-CF₃-pyridin-3-amine5.6 (bs)8.2–8.4-59.8

How can reaction yields be improved when introducing the trifluoromethoxy group?

Q. Advanced

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or NMP) to enhance nucleophilicity .
  • Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for coupling efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 2 h with 20–30% yield improvement .

Q. Example :

  • Substituting K₂CO₃ with Cs₂CO₃ in SNAr reactions increased yields from 61% to 89% for a chloropyridine analogue .

What biological targets are associated with this compound class?

Q. Basic

  • Kinase Inhibition : Pyridine amines inhibit kinases (e.g., JAK2 or EGFR) via binding to the ATP pocket .
  • Antiviral Activity : Derivatives show activity against RNA viruses (IC₅₀ = 1–10 μM in plaque reduction assays) .
  • Antimicrobial Effects : MIC values of 4–16 μg/mL against Gram-positive bacteria (e.g., S. aureus) .

Q. Advanced Target Validation :

  • Use SPR (Surface Plasmon Resonance) to measure binding kinetics (KD < 100 nM for high-affinity targets) .

How to design derivatives to improve metabolic stability?

Q. Advanced

  • Structural Modifications :
    • Replace NH₂ with methylamine to reduce oxidative deamination (e.g., ) .
    • Introduce electron-withdrawing groups (e.g., CF₃) to slow CYP450-mediated metabolism .
  • In Silico Screening : Predict metabolic hotspots using software like Schrödinger’s ADMET Predictor .

Q. Table 3: Stability Data for Analogues

Derivativet₁/₂ (Human Liver Microsomes)Major Metabolic Pathway
4-CF₃O-Pyridin-3-amine45 minN-Dealkylation
4-Ethoxy-Pyrido[3,2-d]pyrimidine120 minO-Demethylation

What analytical methods ensure purity and identity in scaled-up synthesis?

Q. Advanced

  • HPLC-PDA/MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect impurities <0.1% .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) to identify degradation products .

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